

A Comprehensive Technical Guide to the Biological Activities of Substituted Benzoates

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate*

CAS No.: 2006276-95-3

Cat. No.: B1531391

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted benzoates, derivatives of the simple aromatic carboxylic acid, benzoic acid, represent a versatile class of compounds with a broad spectrum of biological activities. Historically recognized for their role as antimicrobial preservatives in the food and pharmaceutical industries, their therapeutic potential extends significantly further.^[1] This guide provides a detailed exploration of the multifaceted biological activities of substituted benzoates, focusing on their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. We delve into the molecular mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. This document is designed to serve as a foundational resource for researchers and drug development professionals, offering the technical accuracy and practical insights necessary to harness the potential of this important chemical scaffold.

The Chemical Foundation: Understanding Substituted Benzoates

Benzoic acid consists of a benzene ring attached to a carboxyl group (-COOH).[1] The biological activity of this scaffold can be profoundly modulated by the addition of various functional groups (substituents) to the benzene ring. The nature, position, and number of these substituents alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and acidity (pKa), which in turn dictate its interaction with biological targets.[1]

- **Lipophilicity:** The ability of a compound to pass through lipid-rich biological membranes is crucial for its bioavailability and efficacy. Undissociated benzoic acid is lipophilic, allowing it to easily traverse microbial cell membranes.[2][3]
- **Electronic Effects:** Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OH, -OCH₃) on the aromatic ring can influence the acidity of the carboxyl group and the molecule's ability to participate in hydrogen bonding or other interactions with target enzymes or receptors.[4]
- **Steric Factors:** The size and shape of substituents can affect how the molecule fits into the active site of an enzyme or a receptor binding pocket, influencing its potency and selectivity.

Understanding these principles is fundamental to interpreting existing data and designing novel derivatives with enhanced or specific biological activities.[5]

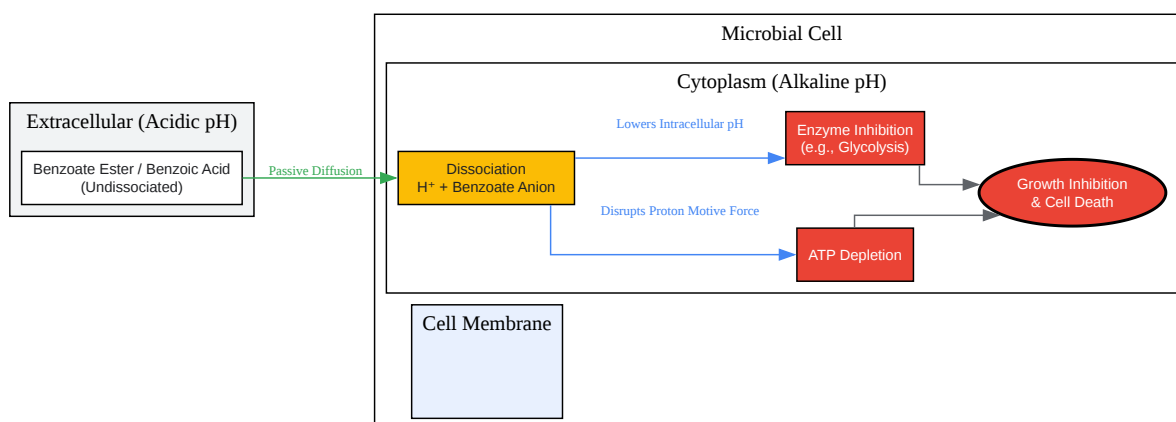
Antimicrobial & Antifungal Activity: The Cornerstone Application

The most well-documented activity of benzoates is their ability to inhibit the growth of bacteria, yeasts, and molds.[2] This activity is highly dependent on pH, with optimal efficacy observed in acidic conditions (typically pH 2.5-4.5), where the undissociated, more lipophilic form of benzoic acid predominates.[2][3]

Mechanism of Action

Benzoates employ a multi-pronged attack to disrupt microbial homeostasis, ultimately leading to growth inhibition and cell death.[6]

- **Membrane Transversal:** In an acidic extracellular environment, the protonated, uncharged form of benzoic acid readily diffuses across the microbial cell membrane.[2][6]
- **Intracellular Acidification:** Once inside the more alkaline cytoplasm, the benzoic acid molecule dissociates, releasing a proton (H^+) and a benzoate anion. This process leads to a drop in the internal pH, creating an acidic environment that is hostile to the cell.[6]
- **Metabolic Disruption:** The acidification and direct action of the benzoate molecule inhibit key metabolic enzymes, particularly those involved in energy production. For example, phosphofructokinase, a critical enzyme in glycolysis, is inhibited, leading to ATP depletion.[6] The condensation reaction of acetyl-CoA can also be prevented.[3]
- **Membrane Integrity and Energy Production:** The influx of protons disrupts the electrochemical gradient (proton-motive force) across the cell membrane. This gradient is essential for ATP synthesis and nutrient transport. Its dissipation causes a severe energy deficit and can alter the membrane's permeability, causing leakage of essential cellular components.[6][7]



[Click to download full resolution via product page](#)

Caption: The antimicrobial mechanism of action for benzoates.

Structure-Activity Relationship (SAR)

The antimicrobial potency of benzoates is highly influenced by the substituents on the benzene ring.

- A study evaluating various phenolic benzaldehydes and benzoic acids against foodborne pathogens found that the aldehyde group was often more active than the carboxyl group.[8]
- Activity generally increases with the number of hydroxyl (-OH) groups (trisubstituted > disubstituted > monosubstituted).[8]
- The presence of aliphatic chains as substituents can enhance antifungal activity compared to aromatic rings, with chain length playing a role in activity against specific species like *Candida*.[9]

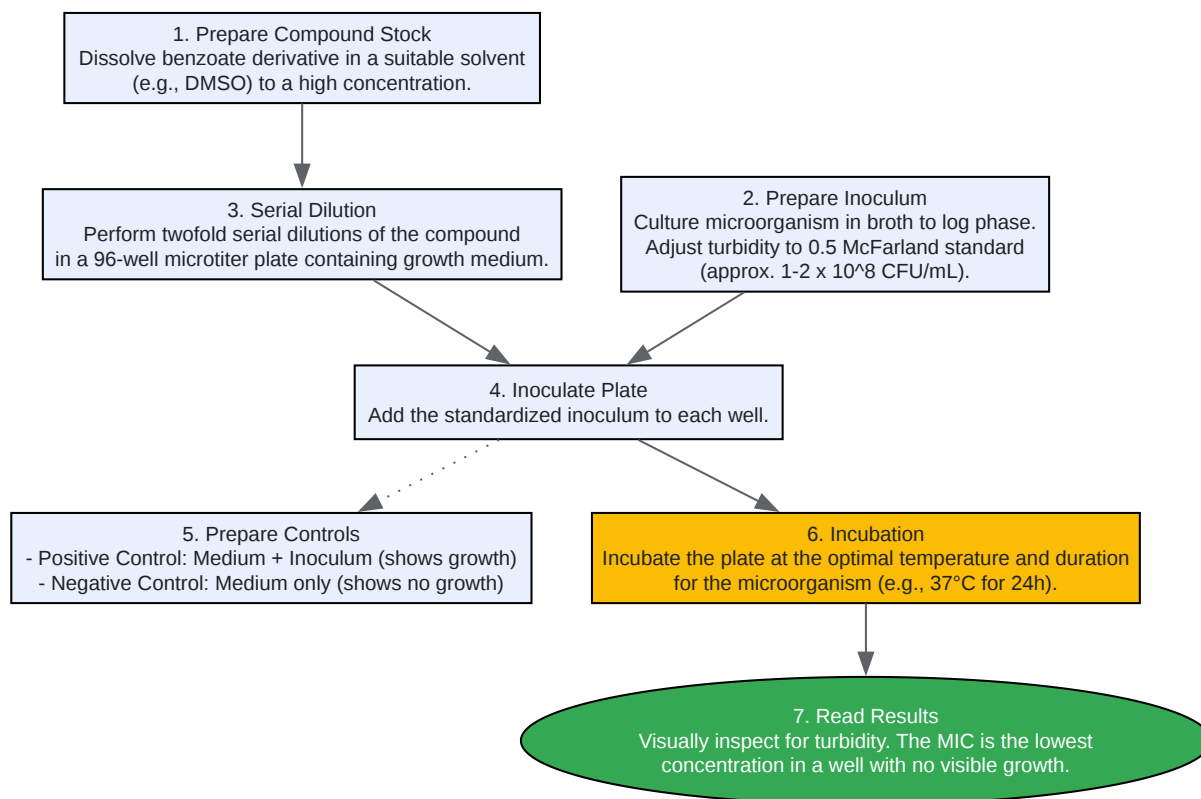
Data Presentation: Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial efficacy.

Compound	Microorganism	MIC ($\mu\text{g/mL}$)	Reference
2-octanoylbenzohydroquinone	<i>Candida albicans</i>	2	[9]
2-octanoylbenzohydroquinone	<i>Candida glabrata</i>	4	[9]
2-octanoylbenzohydroquinone	<i>Aspergillus fumigatus</i>	16	[9]
Sodium Benzoate	<i>Porphyromonas gingivalis</i>	1,446 μM	[10]
Sodium Benzoate	<i>Candida albicans</i>	1,446 μM	[10]
N-[2-(4-chlorophenoxy)methyl]-N'-(2,6-dichlorophenyl)-thiourea	<i>Staphylococcus aureus</i>	32	[11]
N-[2-(4-chlorophenoxy)methyl]-N'-(4-bromophenyl)-thiourea	<i>Escherichia coli</i>	64	[11]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the MIC of a test compound, a cornerstone technique in antimicrobial susceptibility testing (AST).[12][13] The goal is to identify the lowest concentration of the agent that inhibits microbial growth.[14]



[Click to download full resolution via product page](#)

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

- Preparation of Test Compound: Dissolve the substituted benzoate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. The choice of solvent is critical to ensure the compound is fully solubilized without affecting microbial growth at the final concentration used.
- Inoculum Preparation:
 - Culture the test microorganism (bacterial or fungal strain) in an appropriate liquid growth medium (e.g., Brain-Heart Infusion broth).[10]

- Incubate until it reaches the logarithmic phase of growth, ensuring the cells are metabolically active.
- Adjust the turbidity of the culture to match a 0.5 McFarland standard. This standardization is crucial for reproducibility as it corresponds to a specific cell density (approximately $1-2 \times 10^8$ CFU/mL for bacteria).[15]
- Plate Setup and Serial Dilution:
 - Using a 96-well microtiter plate, dispense growth medium into each well.
 - Add the compound stock solution to the first well and perform a twofold serial dilution across the plate. This creates a concentration gradient of the test agent.[14]
- Inoculation: Add a standardized volume of the prepared inoculum to each well, resulting in a final desired cell concentration.
- Controls: Include a positive control (medium with inoculum, no compound) to confirm cell viability and a negative control (medium only) to ensure sterility.
- Incubation: Incubate the plate under conditions optimal for the test organism (e.g., 37°C for 18-24 hours for most bacteria).[13]
- Result Interpretation: Following incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first well that appears clear).[15]

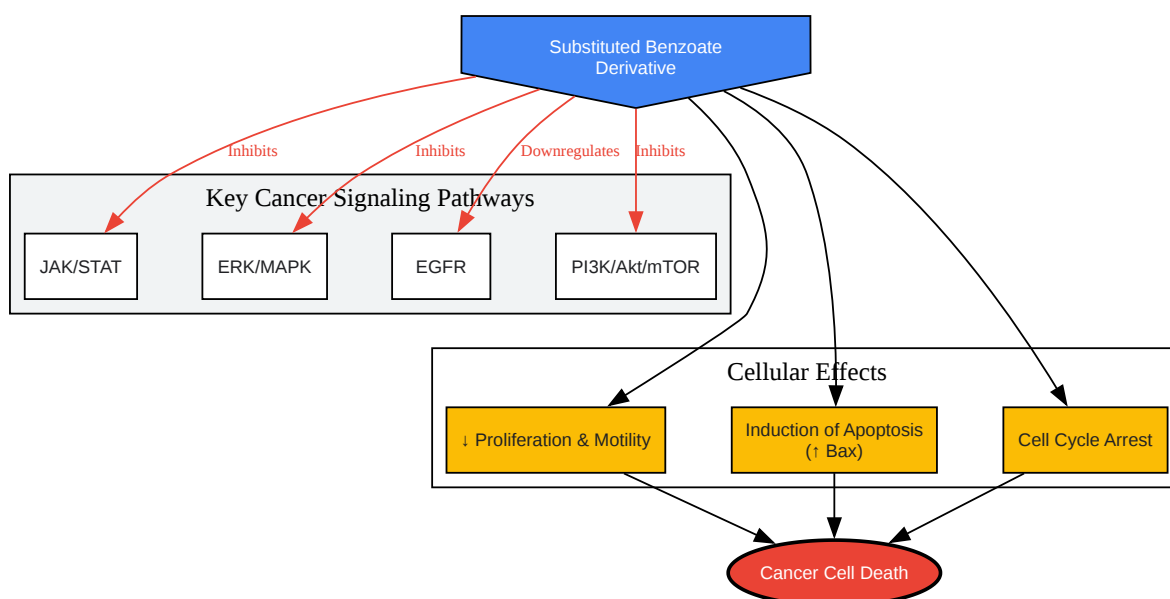
Anticancer Activity: An Emerging Therapeutic Frontier

Recent research has highlighted the potential of substituted benzoates and related heterocyclic structures like benzothiazoles as anticancer agents.[16][17] These compounds can induce cancer cell death through multiple signaling pathways.

Mechanisms of Action

The anticancer effects of these derivatives are often multifaceted, targeting key vulnerabilities in cancer cells.

- Induction of Apoptosis: They can trigger programmed cell death by disrupting the mitochondrial membrane potential and increasing the transcription of pro-apoptotic genes like Bax.[18]
- Cell Cycle Arrest: Certain derivatives can halt the cell cycle, often in the sub-G1 phase, preventing cancer cells from proliferating.[18]
- Inhibition of Signaling Pathways: They have been shown to downregulate the expression of genes and proteins in critical cancer progression pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[18]
- Receptor Modulation: Some compounds can decrease the protein levels of key growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer.[18]



[Click to download full resolution via product page](#)

Caption: Key signaling pathways targeted by anticancer benzoate derivatives.

Data Presentation: Cytotoxic Efficacy

The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a standard measure of a compound's cytotoxic potency.

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate	MCF-7 (Breast)	18.7	[17]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid	HeLa (Cervical)	17.84	[17]
Benzoxazepine Derivative 9	HeLa (Cervical)	0.85 μg/mL	[19]
Benzoxazepine Derivative 10	HeLa (Cervical)	4.36 μg/mL	[19]
Benzothiazole Derivative 1	A549 (Lung)	Active	[16]
Benzothiazole Derivative 2	A549 (Lung)	Active	[16]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

- **Cell Seeding:** Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
- **Compound Treatment:** Remove the growth medium and add fresh medium containing various concentrations of the substituted benzoate derivative (prepared via serial dilution). Include untreated cells as a control.
- **Incubation:** Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Remove the medium and add a fresh solution of MTT dissolved in serum-free medium to each well. Incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value of the compound.

Anti-inflammatory Activity

Certain substituted benzoates have demonstrated potent anti-inflammatory activity, suggesting their potential use in treating inflammation-related diseases.^[20] Many of these compounds are thought to act through mechanisms similar to nonsteroidal anti-inflammatory drugs (NSAIDs).

^[21]^[22]

Mechanisms of Action

- **COX Inhibition:** A primary mechanism is likely the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[21][22]
- **Cytokine Suppression:** More complex mechanisms include the suppression of pro-inflammatory cytokines and the modulation of various kinases involved in the inflammatory cascade.[21][22] For example, some benzothiazine derivatives have been shown to inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1).[21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.[20][23]

Principle: The injection of carrageenan, a proinflammatory agent, into the paw of a rat or mouse induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Methodology:

- **Animal Acclimatization:** Acclimate rodents (typically Wistar or Sprague-Dawley rats) to laboratory conditions. Fast the animals overnight before the experiment but allow access to water.
- **Compound Administration:** Administer the test compound (substituted benzoate) orally or via intraperitoneal injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Diclofenac Sodium, Phenylbutazone).[20][23]
- **Inflammation Induction:** After a set period (e.g., 1 hour) to allow for drug absorption, inject a 1% solution of λ -Carrageenan into the sub-plantar region of one of the hind paws of each animal.

- **Paw Volume Measurement:** Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours). A plethysmometer is used for this measurement.
- **Data Analysis:** Calculate the percentage of edema inhibition for the treated groups at each time point relative to the vehicle control group using the formula: $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$ Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Directions

Substituted benzoates are a class of compounds with proven and potential therapeutic value. Their well-established antimicrobial activity, governed by a clear mechanism of action, continues to be of great importance. Furthermore, emerging research into their anticancer and anti-inflammatory properties reveals exciting new avenues for drug discovery.

The future of research in this area will likely focus on:

- **Rational Design:** Leveraging structure-activity relationship data to design novel derivatives with enhanced potency and selectivity for specific biological targets.
- **Mechanism Elucidation:** Deeper investigation into the molecular pathways affected by these compounds, particularly in the context of cancer and inflammation.
- **Pharmacokinetic Optimization:** Modifying structures to improve absorption, distribution, metabolism, and excretion (ADME) profiles, making them more suitable as systemic therapeutic agents.
- **Combination Therapies:** Exploring the synergistic effects of substituted benzoates with existing drugs to overcome resistance and enhance therapeutic outcomes.

This guide provides a solid foundation for scientists and researchers to build upon, fostering further innovation in the development of substituted benzoates for a wide range of scientific and medicinal applications.

References

- Benchchem. (n.d.). Comparative Efficacy of Benzoate Esters as Antimicrobial Agents: A Research Guide.
- MDPI. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones.
- Snowwhite Chemical Co.,LTD. (n.d.). Preservative Mechanism of Sodium Benzoate.
- JustLong. (2022). Mechanism of Action of Sodium Benzoate in Food Preservation.
- ResearchGate. (2024). Sodium Benzoate and Benzoic Acid.
- WOA. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- PubMed. (n.d.). Anti-inflammatory activity of amino acyl benzoates.
- NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- Scitech Journals. (2024). Antifungal Efficacy of Novel C-6 Methyl-Substituted Benzothiazole Derivatives Against *Candida albicans*.
- ResearchGate. (2025). (PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.
- TSI Journals. (2009). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE.
- Patsnap Synapse. (2024). What is the mechanism of Sodium Benzoate?.
- PubMed. (n.d.). Antibacterial activities of phenolic benzaldehydes and benzoic acids against *Campylobacter jejuni*, *Escherichia coli*, *Listeria monocytogenes*, and *Salmonella enterica*.
- OMICS Online. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
- PubMed. (n.d.). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- ResearchGate. (n.d.). Antibacterial activity of benzoates 1-18.
- Open Pharmaceutical Sciences Journal. (2018). Antifungal Activities and Characterization of Some New Environmentally Safe Cu (II) Surfactants Substituted 2-Amino-6-Methyl Benzothiazole.

- PubMed. (n.d.). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies.
- MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
- IJRPR. (2023). Synthesis and various biological activities of benzothiazole derivative: A review.
- PMC. (n.d.). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.
- ijarst. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- RSC Publishing. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics.
- PMC - NIH. (2012). Antibacterial activity of substituted dibenzo[a,g]quinolizin-7-ium derivatives.
- MDPI. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction.
- Gavin Publishers. (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
- MDPI. (n.d.). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications.
- SciELO. (n.d.). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[3][24]imidazo[1,2-d][3][6]oxazepine and Benzo[f]benzo[3][24]oxazolo[3,2-d][3][6]oxazepine Derivatives. Retrieved from
- Taylor & Francis Online. (1994). Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms.
- ResearchGate. (2025). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives.
- YouTube. (2021). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry.
- ResearchGate. (2025). In vitro antifungal effect of potassium sorbate and sodium benzoate on the growth of fungi causing sinusitis.
- PMC - NIH. (n.d.). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid.
- PMC - NIH. (n.d.). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands.
- PubMed. (1993). Structure-activity relationship studies at the benzodiazepine receptor (BZR): a comparison of the substituent effects of pyrazoloquinolinone analogs.

- ResearchGate. (2025). Synthesis, characterization and biological activity of various substituted benzothiazole derivatives | Request PDF.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2016). REVIEW ON 2-SUBSTITUTED BENZOTHAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES.
- ResearchGate. (2018). Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. ijarsct.co.in](http://1.ijarsct.co.in) [ijarsct.co.in]
- [2. snowwhitechem.com](http://2.snowwhitechem.com) [snowwhitechem.com]
- [3. justlonghealth.com](http://3.justlonghealth.com) [justlonghealth.com]
- [4. youtube.com](http://4.youtube.com) [youtube.com]
- [5. iomcworld.com](http://5.iomcworld.com) [iomcworld.com]
- [6. pdf.benchchem.com](http://6.pdf.benchchem.com) [pdf.benchchem.com]
- [7. What is the mechanism of Sodium Benzoate?](http://7.What is the mechanism of Sodium Benzoate?) [synapse.patsnap.com]
- [8. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed](http://8.Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed) [pubmed.ncbi.nlm.nih.gov]
- [9. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones - PMC](http://9.Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones - PMC) [pmc.ncbi.nlm.nih.gov]
- [10. medicaljournalssweden.se](http://10.medicaljournalssweden.se) [medicaljournalssweden.se]
- [11. Antimicrobial Activity of Some New Thioureides Derived from 2-\(4-Chlorophenoxy\)methyl\)benzoic Acid - PMC](http://11.Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxy)methyl)benzoic Acid - PMC) [pmc.ncbi.nlm.nih.gov]
- [12. woah.org](http://12.woah.org) [woah.org]
- [13. mdpi.com](http://13.mdpi.com) [mdpi.com]
- [14. integra-biosciences.com](http://14.integra-biosciences.com) [integra-biosciences.com]

- [15. apec.org \[apec.org\]](#)
- [16. tsijournals.com \[tsijournals.com\]](#)
- [17. preprints.org \[preprints.org\]](#)
- [18. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [19. scielo.br \[scielo.br\]](#)
- [20. Anti-inflammatory activity of amino acyl benzoates - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [21. researchgate.net \[researchgate.net\]](#)
- [22. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [23. researchgate.net \[researchgate.net\]](#)
- [24. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Biological Activities of Substituted Benzoates]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1531391/docs#a-comprehensive-technical-guide-to-the-biological-activities-of-substituted-benzoates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)